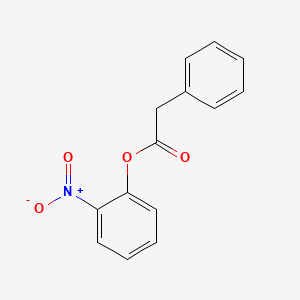
Benzeneacetic acid, 2-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 2-nitrophenyl ester is an organic compound that belongs to the class of esters. It is derived from benzeneacetic acid and 2-nitrophenol. This compound is known for its applications in organic synthesis and has been used in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzeneacetic acid, 2-nitrophenyl ester can be synthesized through the esterification of benzeneacetic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 2-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield benzeneacetic acid and 2-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzeneacetic acid and 2-nitrophenol.
Reduction: Benzeneacetic acid, 2-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 2-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study enzyme-catalyzed ester hydrolysis reactions.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzeneacetic acid, 2-nitrophenyl ester involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylacetic acid, 2-nitrophenyl ester
- Benzeneacetic acid, 4-nitrophenyl ester
- Phenylacetic acid, 4-nitrophenyl ester
Uniqueness
Benzeneacetic acid, 2-nitrophenyl ester is unique due to its specific ester linkage and the position of the nitro group on the phenyl ring. This structural configuration imparts distinct chemical reactivity and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
24265-30-3 |
|---|---|
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(2-nitrophenyl) 2-phenylacetate |
InChI |
InChI=1S/C14H11NO4/c16-14(10-11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2 |
InChI-Schlüssel |
VTXJPTGEIUIISJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





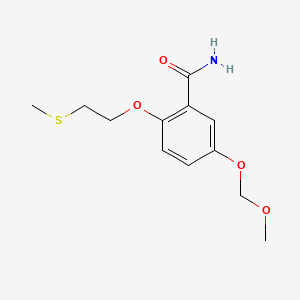

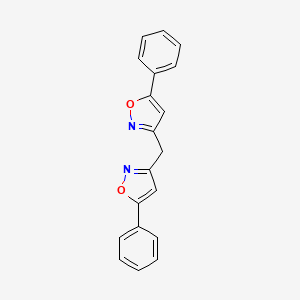
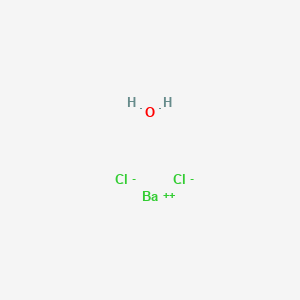

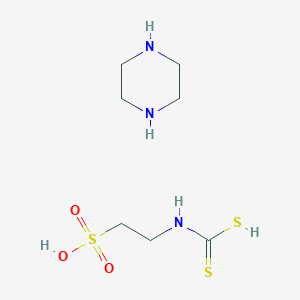
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)




